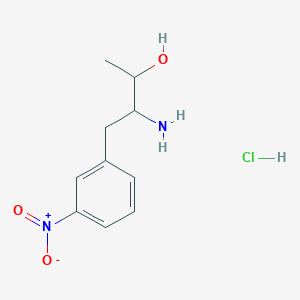
3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride is a chemical compound that has been extensively researched in the scientific community. This compound has shown potential in various scientific research applications and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Antimalarial Activity
The synthesis of a series of compounds from substituted 1-phenyl-2-propanones, including 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride, has demonstrated significant antimalarial activity against Plasmodium berghei in mice. This pathway involves the preparation of compounds through a multi-step process, starting from the nitro derivatives to the amino and acetamido derivatives, concluding with N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides and final condensation. This research highlights the potential clinical application of such compounds in treating resistant strains of malaria and their excellent activity in primate models, suggesting the possibility of oral administration for extended protection against infection (Werbel et al., 1986).
Asymmetric Synthesis
The development of new, inexpensive chiral amino alcohol-based ligands has been explored for the asymmetric alkynylation of chloral, yielding high yields with excellent enantiomeric excess (ee). The study focused on synthesizing chiral trichloromethyl carbinol and its conversion into pharmaceutically relevant building blocks. This research showcases the utility of 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride in developing novel asymmetric synthesis pathways that can produce high-value pharmaceutical intermediates with high ee (Jiang & Si, 2004).
Directed Asymmetric Aminohydroxylation
The use of 4-nitrophenyl ether as an efficient directing group in asymmetric aminohydroxylation reactions of but-3-en-1-ol derivatives has been demonstrated to allow for the enantioselective synthesis of GABOB and homoserine derivatives. This method provides a strategic approach to control the regio- and enantioselectivity of aminohydroxylation reactions, showcasing the importance of 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride in synthesizing enantioselective compounds with potential applications in medicinal chemistry (Harding et al., 2005).
Hydrogen Bond Studies
Research involving substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides synthesized from 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride and related compounds has provided insights into the formation of intra- and intermolecular hydrogen bonds. This study emphasizes the role of hydrogen bonding in determining the molecular structure and stability of such compounds, contributing to the understanding of molecular interactions in medicinal chemistry (Romero & Margarita, 2008).
Propriétés
IUPAC Name |
3-amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-7(13)10(11)6-8-3-2-4-9(5-8)12(14)15;/h2-5,7,10,13H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXRZNHCWVZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)[N+](=O)[O-])N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide](/img/structure/B2572384.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572387.png)

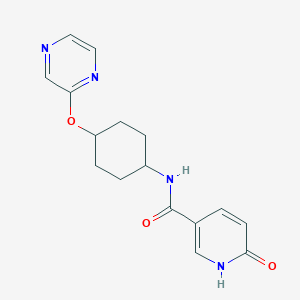
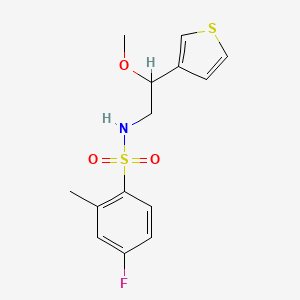
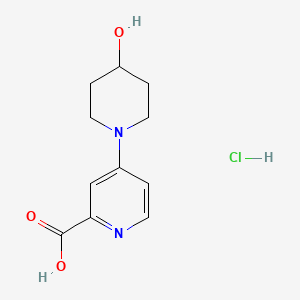

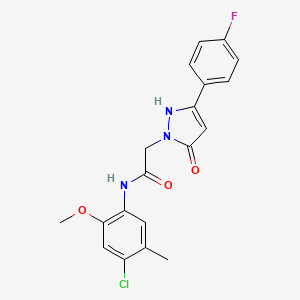
![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)
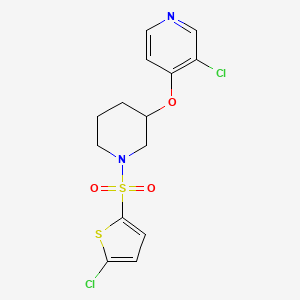
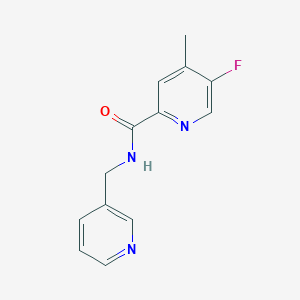

![Benzo[b]thiophene-2-sulfonamide, 5-chloro-](/img/structure/B2572405.png)